5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile
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Overview
Description
5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a pyrrolidine ring, a sulfonyl group, a furan ring, and a nitrile group. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a pyridine derivative.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Formation of the Furan Ring: The furan ring is constructed through a cyclization reaction involving a suitable diene and a dienophile.
Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The sulfonyl group can act as an electrophilic center, while the nitrile group can participate in hydrogen bonding or dipole interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carboxamide
- 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile
- 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylbenzene-2-carbonitrile
Uniqueness
Compared to similar compounds, 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c16-10-14-1-2-15(21-14)22(19,20)18-8-5-13(11-18)9-12-3-6-17-7-4-12/h1-4,6-7,13H,5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEMJGIVSBWDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(O3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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